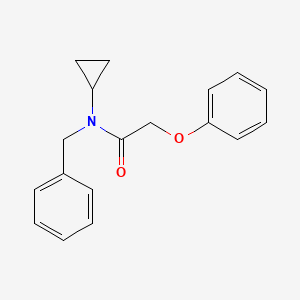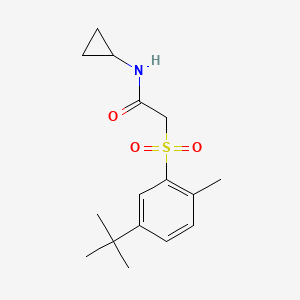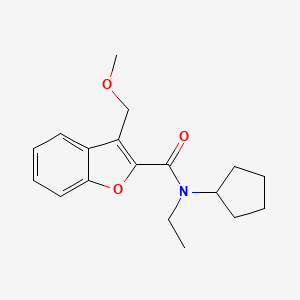![molecular formula C14H21N3O2 B7547283 N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide, also known as MPAC, is a chemical compound that has been widely used in scientific research due to its unique properties. MPAC belongs to the class of azepane derivatives and has been found to exhibit potent biological activities.
Mecanismo De Acción
The mechanism of action of N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, this compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, this compound has been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide in lab experiments is its potent biological activity. This compound has been found to exhibit antitumor, antibacterial, and antifungal properties, making it a useful tool in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complicated synthesis method. The synthesis of this compound requires expertise in organic chemistry and may be difficult for some researchers to reproduce.
Direcciones Futuras
For the use of N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide include the development of new drugs, the study of its mechanism of action, and the use of this compound in combination with other drugs.
Métodos De Síntesis
The synthesis of N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide involves a series of chemical reactions. The starting material is 6-methoxypyridine-3-carbaldehyde, which is reacted with 1-azepanamine in the presence of a catalyst to form the intermediate. The intermediate is then treated with N,N-dimethylformamide and triethylamine to form the final product, this compound. The synthesis of this compound is a complicated process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide has been used in various scientific research studies due to its unique properties. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-13-7-6-12(10-15-13)11-16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAASDSPLZVSHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![[4-Dimorpholin-4-ylphosphinothioyl-2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-dimorpholin-4-yl-sulfanylidene-lambda5-phosphane](/img/structure/B7547218.png)

![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)


![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)

![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)

![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)